molecular formula C25H32N4O6 B2877733 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide CAS No. 953917-52-7

1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2877733
CAS No.: 953917-52-7
M. Wt: 484.553
InChI Key: KJFPIQWARRPBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a piperidine-4-carboxamide core, a structure of significant interest in medicinal chemistry due to its potential for diverse biological interactions. The compound is further functionalized with acetamido and dimethoxyphenyl carbamoyl groups, which may influence its solubility, binding affinity, and overall pharmacokinetic profile. As a research chemical, it is a valuable tool for scientists exploring new chemical entities, structure-activity relationships (SAR), and novel synthetic pathways. Potential applications for this compound include use as a building block in organic synthesis, a reference standard in analytical chemistry, or a candidate for in vitro biological screening assays to investigate its mechanism of action and potential research value. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O6/c1-16(30)26-18-5-8-22(34-3)21(13-18)28-25(32)17-9-11-29(12-10-17)15-24(31)27-20-7-6-19(33-2)14-23(20)35-4/h5-8,13-14,17H,9-12,15H2,1-4H3,(H,26,30)(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFPIQWARRPBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine-4-carboxamide derivatives and acetamide-containing molecules from the evidence. Key differences in substituents, synthesis yields, and purity are highlighted.

Key Observations

Substituent Diversity :

  • The target compound’s 2,4-dimethoxyphenyl and 5-acetamido-2-methoxyphenyl groups distinguish it from analogs with oxazole (e.g., compounds ) or biphenyl moieties (e.g., ). These substituents may enhance solubility or receptor-binding affinity compared to bulkier groups like naphthyl or tert-butyl.
  • Acetamide-containing analogs (e.g., N-(4-acetamido-3-nitrophenyl)acetamide in ) share the acetamido group but lack the piperidine core, limiting direct comparability.

Synthesis and Purity: Compounds in were synthesized via amine coupling reactions, with yields ranging from 51–59% and HPLC purity up to >99.8% . Purity data for the target compound is absent, but HPLC methods (as in ) would be critical for quality control.

Structural Analogues in Drug Development :

  • Piperidine-4-carboxamide derivatives are often explored as kinase inhibitors or antiviral agents. For example, compounds targeted hepatitis C virus entry , while highlighted acetamide intermediates in bioactive molecule synthesis . The target compound’s dual methoxy and acetamido groups could position it for similar applications, though bioactivity data is speculative.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis would likely involve coupling 2,4-dimethoxyphenyl carbamoyl methyl chloride to the piperidine core, followed by reaction with 5-acetamido-2-methoxyaniline. Steric hindrance from the methoxy groups might necessitate optimized reaction conditions (e.g., elevated temperatures or catalysts).
  • Structure-Activity Relationship (SAR) : Methoxy groups in analogous compounds (e.g., ) improve metabolic stability, while acetamido groups (as in ) may enhance target binding. The combination in the target compound could synergize these effects.
  • Potential Applications: Similar piperidine-4-carboxamides are used in CNS drug development due to their blood-brain barrier permeability. The target compound’s substituents may also lend it to oncology or anti-inflammatory research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.